Critical Intermediate for Potent Antitumor Agents via 7-Position Functionalization
5-Chloro-7-methoxythieno[3,2-b]pyridine serves as a crucial synthetic intermediate, with its 7-position (bearing the methoxy group) being a key site for further derivatization to yield highly potent antitumor compounds. Derivatives synthesized from this core structure have achieved GI50 values as low as 1.1–2.5 μM against MCF-7, A375-C5, and NCI-H460 human tumor cell lines, representing a significant improvement over the minimal activity observed for other in-class methoxylated and fluorinated analogs [1][2].
| Evidence Dimension | Growth inhibition of human tumor cell lines |
|---|---|
| Target Compound Data | Derivatives of 5-chloro-7-methoxythieno[3,2-b]pyridine achieve GI50 = 1.1–2.5 μM |
| Comparator Or Baseline | Other methoxylated and fluorinated derivatives in the same study showed minimal activity (high GI50 values) |
| Quantified Difference | >10-fold difference in potency; the most active compounds are derived from this specific substitution pattern. |
| Conditions | MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), NCI-H460 (non-small cell lung cancer) cell lines; Sulforhodamine B assay. |
Why This Matters
This evidence confirms the compound's value as a starting material for synthesizing potent antitumor agents, with a well-characterized structure-activity relationship (SAR) that guides rational drug design.
- [1] Queiroz MJRP, et al. New potential antitumoral di(hetero)arylether derivatives in the thieno[3,2-b]pyridine series: Synthesis and fluorescence studies in solution and in nanoliposomes. Journal of Photochemistry and Photobiology A: Chemistry. 2012 Jun;238:71-80. View Source
- [2] Calhelha RC, et al. Synthesis, growth inhibitory activity on human tumor cell lines and evaluation of the hepatotoxicity of di(hetero)arylethers and di(hetero)arylamines in the thieno[3,2-b]pyridine series. 2013. View Source
